1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one
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Overview
Description
1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one is an organic compound that features a unique combination of a thienyl group, a trifluoromethyl-substituted aniline, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 3-chloro-2-thiophene, is often halogenated to introduce the chloro substituent.
Coupling with Aniline Derivative: The halogenated thiophene is then coupled with 3-(trifluoromethyl)aniline through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Formation of the Propenone Moiety: The final step involves the formation of the propenone linkage, typically achieved through a Claisen-Schmidt condensation reaction between the intermediate and an appropriate aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thienyl sulfur atom.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
1-(2-Thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one: Lacks the chloro substituent, affecting its reactivity and biological activity.
1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethyl)anilino)-2-propen-1-one: The position of the trifluoromethyl group is different, which can influence its electronic properties and interactions.
Uniqueness: 1-(3-Chloro-2-thienyl)-3-(3-(trifluoromethyl)anilino)-2-propen-1-one is unique due to the specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-(3-chlorothiophen-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NOS/c15-11-5-7-21-13(11)12(20)4-6-19-10-3-1-2-9(8-10)14(16,17)18/h1-8,19H/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBWLLBZFFKBY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=C(C=CS2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(C=CS2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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